5-Hydroxy-2-nitrobenzaldehyde

Overview

Description

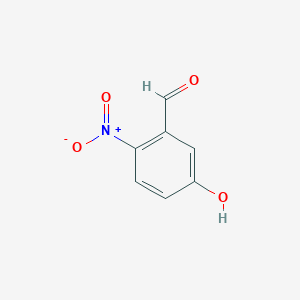

Chemical Identity: 5-Hydroxy-2-nitrobenzaldehyde (CAS: 42454-06-8) is a nitroaromatic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol. Its IUPAC name is this compound, and it is also known as 3-formyl-4-nitrophenol or 6-nitro-3-hydroxybenzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the nitration of 2-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

Oxidation: Potassium permanganate (KMnO4), water as a solvent.

Substitution: Acyl chlorides, pyridine as a catalyst.

Major Products Formed:

Reduction: 5-Amino-2-hydroxybenzaldehyde.

Oxidation: 5-Hydroxy-2-nitrobenzoic acid.

Substitution: this compound esters.

Scientific Research Applications

Structural Characteristics

5-Hydroxy-2-nitrobenzaldehyde has the molecular formula and a molecular weight of approximately 167.12 g/mol. The compound features a nitro group and an aldehyde group attached to a benzene ring, with specific dihedral angles that influence its reactivity and interactions in various chemical processes .

Crystal Structure

The crystal structure of HNB reveals that the nitro and aldehyde groups are inclined to the benzene ring by 16.6° and 15.6°, respectively. This arrangement allows for the formation of hydrogen bonds, contributing to its stability and potential reactivity in organic synthesis .

HNB and its derivatives have been extensively studied for their biological activities:

- Antimicrobial Properties : HNBATSC exhibits significant antibacterial and antifungal activities. Studies have shown that thiosemicarbazones derived from HNB are effective against various pathogenic fungi and bacteria .

- Antitumor Activity : Compounds derived from HNB have been reported to possess antitumor properties, particularly against leukemia in animal models .

Organic Synthesis

HNB serves as an important intermediate in organic synthesis, particularly in the creation of:

- Pesticides : Nitro-substituted aromatic compounds like HNB are precursors for synthesizing various pesticides .

- Pharmaceuticals : The compound's derivatives have been explored for their potential use in drug development due to their biological activities.

Data Table: Comparative Biological Activities of HNB Derivatives

Case Study 1: Antimicrobial Activity of HNBATSC

In a study published in 2014, researchers synthesized HNBATSC and evaluated its antimicrobial efficacy against several bacterial strains. The results indicated that this derivative exhibited potent activity, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Case Study 2: Crystallographic Analysis

A detailed crystallographic study of HNB revealed its unique hydrogen bonding patterns that contribute to its stability and reactivity. The study illustrated how these interactions facilitate the formation of complex structures essential for its biological activity .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of bioactive compounds that target enzymes or receptors in biological systems . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 167°C .

- Spectroscopic Data: Infrared (IR) spectra confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) functional groups, with nitro (-NO₂) stretching vibrations observed at ~1520 and ~1350 cm⁻¹ .

- Crystallography : The crystal structure (space group P2₁/c) reveals planar geometry, with intermolecular O–H⋯O hydrogen bonds between the hydroxyl and nitro groups stabilizing the lattice .

Applications: Widely used in organic synthesis, pharmaceuticals (e.g., antihypertensive dihydropyridines), and catalysis (e.g., dendrimer-encapsulated silver nanoparticles) .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Physical Properties

*Estimated based on sulfur substitution increasing hydrophobicity.

Key Observations :

Hydroxyl Group Influence: The hydroxyl group in this compound enhances hydrogen bonding, improving solubility in polar solvents (e.g., methanol) compared to 2-nitrobenzaldehyde . This property is critical in pharmaceutical syntheses, such as Hantzsch reactions to form dihydropyridines . In contrast, 5-nitro-2-(phenylthio)benzaldehyde lacks a hydroxyl group but contains a phenylthio (-SPh) substituent, increasing lipophilicity (log Kow ~2.8) and making it suitable for hydrophobic applications .

Nitro Group Position: The ortho-nitro group in this compound directs electrophilic substitution reactions, enabling regioselective synthesis of heterocycles .

Table 2: Reaction Comparison

Key Observations :

- The hydroxyl group in this compound facilitates nucleophilic substitutions and hydrogen bonding, enhancing reactivity in multi-step syntheses .

- 2-Nitrobenzaldehyde, lacking a hydroxyl group, is less versatile in forming hydrogen-bonded intermediates, limiting its use in complex heterocycle synthesis .

Structural and Crystallographic Differences

- Hydrogen Bonding :

- This compound forms O–H⋯O bonds between hydroxyl and nitro groups, creating chain-like structures .

- In its hydrazone derivative (e.g., 4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide), additional N–H⋯O and O–H⋯O bonds stabilize 3D networks .

- Compounds without hydroxyl groups (e.g., 2-nitrobenzaldehyde) exhibit weaker van der Waals interactions, leading to less stable crystals.

Toxicity and Environmental Impact

Biological Activity

5-Hydroxy-2-nitrobenzaldehyde (5-HNB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a nitro group on a benzaldehyde structure. Its molecular formula is , and its crystal structure reveals that the nitro and aldehyde groups are inclined to the benzene ring, which may influence its biological interactions through hydrogen bonding networks .

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including 5-HNB, exhibit significant antimicrobial properties. A study highlighted the in vitro antibacterial and antifungal activities of thiosemicarbazone derivatives synthesized from 5-HNB, demonstrating effectiveness against various pathogens . The mechanism is thought to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Properties

5-HNB has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is critical in mitigating oxidative stress linked to various diseases . The compound's ability to reduce reactive oxygen species (ROS) makes it a candidate for further exploration in therapeutic applications related to oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of 5-HNB can be partially explained through structure-activity relationship (SAR) studies. These studies indicate that modifications to the nitro and hydroxyl groups can enhance or diminish biological efficacy. For instance, the presence of both hydroxyl and nitro groups is essential for effective interaction with biological targets .

Case Studies

- Antimicrobial Efficacy : In one case study, thiosemicarbazones derived from 5-HNB showed promising results against resistant strains of bacteria, suggesting potential use in developing new antibiotics.

- Antioxidant Activity : Experimental models demonstrated that administration of 5-HNB significantly reduced markers of oxidative stress in mice subjected to induced oxidative damage. This points towards its potential use as a protective agent in oxidative stress-related conditions.

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Hydroxy-2-nitrobenzaldehyde derivatives, and how is purity ensured?

The synthesis typically involves condensation reactions in ethanol under reflux. For example, this compound thiosemicarbazone is synthesized by refluxing equimolar ethanolic solutions of this compound and thiosemicarbazide for 3–5 hours. The precipitate is filtered, washed with ethanol, and purity is confirmed via thin-layer chromatography (TLC). Slow evaporation of acetonitrile or ethanol is used to obtain single crystals for structural analysis .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., nitro, hydroxy, aldehyde).

- NMR (¹H and ¹³C) : To verify proton environments and carbon frameworks.

- Single-crystal X-ray diffraction (SCXRD) : For definitive structural elucidation, including bond lengths, angles, and hydrogen bonding networks. SCXRD data are refined using programs like SHELXL .

Advanced Research Questions

Q. How are hydrogen atom positions optimized during crystal structure refinement of this compound derivatives?

Hydrogen atoms bound to carbon are placed geometrically and refined using a riding model, while those involved in hydrogen bonds (e.g., -OH or -NH) are located via difference Fourier maps and refined isotropically. The weighting scheme , where , balances data quality and uncertainty. Convergence criteria include and electron density residuals within ±0.3 e Å .

Q. How can hydrogen bonding networks in thiosemicarbazone derivatives be systematically analyzed?

Graph set analysis (e.g., motifs) is used to classify hydrogen bonds into discrete (D), chain (C), or ring (R) patterns. For example, N–H···S and O–H···O interactions in this compound thiosemicarbazone form 2D supramolecular sheets parallel to the (100) plane. Software like Mercury or CrystalExplorer visualizes these networks, while SHELXL refines hydrogen bond distances and angles .

Q. What strategies resolve discrepancies in crystallographic data between studies?

- Cross-validate refinement parameters : Compare -factors (, ), data-to-parameter ratios (>10:1 preferred), and residual electron density.

- Software consistency : Ensure equivalent absorption corrections (e.g., CrysAlisPro’s SCALE3 ABSPACK) and refinement algorithms (e.g., SHELXL vs. OLEX2).

- Check experimental conditions : Temperature, radiation source (Mo-Kα vs. Cu-Kα), and crystal quality (e.g., mosaicity) affect data accuracy .

Q. How can computational tools predict electronic properties of this compound?

Multiwfn software calculates electrostatic potential (ESP) maps, electron localization function (ELF), and localized orbital locator (LOL) to visualize electron density distribution. Topological analysis of the electron density (AIM theory) identifies critical points, revealing intramolecular interactions. These tools guide interpretations of reactivity and spectroscopic behavior .

Q. Methodological Considerations Table

Q. Key Data from Structural Studies

Properties

IUPAC Name |

5-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYPHUGUKGMURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022290 | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42454-06-8 | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42454-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042454068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42454-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA926Z93IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.